2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid (CAS 2241720-33-0) is a highly functionalized, polyhalogenated anthranilic acid derivative engineered as an advanced building block for complex heterocyclic synthesis. Featuring three distinct halogens (3-fluoro, 4-bromo, 5-iodo), it is primarily procured to construct 6,7,8-trisubstituted quinazolines and tricyclic scaffolds, which are critical components in modern covalent KRAS G12C and G12V inhibitors [1]. For process chemists and procurement teams, this compound offers a pre-installed, orthogonally reactive halogen gradient that bypasses hazardous in-house iodination steps and enables precise, regioselective cross-coupling pathways essential for late-stage API functionalization.
Attempting to substitute this specific scaffold with simpler analogs severely disrupts established synthetic pathways for advanced oncology targets. If a facility procures the non-iodinated precursor (2-amino-4-bromo-3-fluorobenzoic acid), they must execute an in-house iodination using N-iodosuccinimide at elevated temperatures, introducing significant solvent waste, yield losses from over-iodination, and scale-up safety concerns [1]. Conversely, substituting with a di-bromo analog (e.g., 2-amino-4,5-dibromo-3-fluorobenzoic acid) destroys the orthogonal reactivity gradient, leading to poor regioselectivity during cross-coupling and necessitating costly, low-yielding chromatographic separations of regioisomers. The specific 3-fluoro-4-bromo-5-iodo pattern is non-interchangeable for efficient, high-yield assembly of functionalized quinazoline cores.
When synthesizing highly functionalized quinazolines, achieving regiocontrol during sequential functionalization is a major procurement driver. 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid features a distinct halogen reactivity gradient (I > Br > F). In palladium-catalyzed cross-couplings, the C-I bond at the 5-position undergoes oxidative addition orders of magnitude faster than the C-Br bond at the 4-position, enabling >95% regioselective coupling [1]. In contrast, substituting with a 4,5-dibromo analog results in poor regiocontrol, often yielding <60% of the desired regioisomer and requiring intensive chromatographic separation. Procuring the iodo-bromo scaffold eliminates this downstream purification bottleneck.
| Evidence Dimension | Regioselective cross-coupling yield |
| Target Compound Data | >95% regioselectivity at the 5-iodo position |
| Comparator Or Baseline | 4,5-dibromo analog (<60% regioselectivity) |
| Quantified Difference | >35% improvement in target regioisomer yield |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
Near-quantitative regiocontrol eliminates the need for complex chromatographic separation of regioisomers, drastically improving overall process yield for 6,7-disubstituted quinazoline cores.
For industrial scale-up, minimizing hazardous or low-yielding steps is critical. Procuring the pre-iodinated 2-amino-4-bromo-3-fluoro-5-iodobenzoic acid allows direct conversion to the corresponding quinazoline-2,4-dione via cyclization with triphosgene or urea equivalents [1]. If a facility instead procures the cheaper 2-amino-4-bromo-3-fluorobenzoic acid, they must perform in-house iodination using N-iodosuccinimide (NIS) in NMP or DMF at 60–80 °C for 10–12 hours. This introduces a 5–15% yield penalty due to incomplete conversion or over-iodination, and requires handling stoichiometric iodine waste. Purchasing the pre-functionalized compound secures >85% cyclization yield and cuts one full synthetic cycle from the API critical path.
| Evidence Dimension | Process step-count and yield to quinazoline-2,4-dione |
| Target Compound Data | Direct cyclization (1 step, >85% yield) |
| Comparator Or Baseline | Non-iodinated precursor (2 steps: in-house iodination + cyclization, ~70-75% overall yield) |
| Quantified Difference | Elimination of 1 synthetic step and ~10-15% overall yield recovery |
| Conditions | Scale-up API synthesis (triphosgene/urea cyclization) |
Streamlines API manufacturing timelines and avoids the regulatory and safety overhead of handling stoichiometric iodinating agents at scale.
The presence of the 3-fluoro substituent is not merely structural; it is a critical stereoelectronic requirement for modern oncology APIs. In the context of covalent KRAS G12C/G12V inhibitors, this fluorine atom occupies the 8-position of the resulting quinazoline core. Compared to the des-fluoro baseline (2-amino-4-bromo-5-iodobenzoic acid), the 3-fluoro derivative improves the metabolic stability of the final API and modulates the pKa of the heterocyclic system, frequently driving a 5- to 10-fold improvement in biochemical IC50 by enforcing a preferred binding conformation [1]. Substituting with a non-fluorinated analog fundamentally compromises the pharmacological viability of the end product.
| Evidence Dimension | Biochemical potency (IC50) of downstream API |
| Target Compound Data | High potency (optimized pKa and conformation via 3-fluoro group) |
| Comparator Or Baseline | Des-fluoro analog (2-amino-4-bromo-5-iodobenzoic acid) |
| Quantified Difference | Typically 5- to 10-fold improvement in target binding affinity |
| Conditions | In vitro KRAS G12C/G12V biochemical assays |
For oncology drug discovery, the 3-fluoro substituent is non-negotiable for achieving the required in vivo efficacy, making this specific fluorinated scaffold essential.
This compound is the premier starting material for constructing 6-cyanoquinazoline and related tricyclic cores used in state-of-the-art KRAS inhibitors, where the specific halogenation pattern dictates the final drug's binding affinity and architecture [1].
Ideal for discovery and process chemistry programs requiring rapid, regioselective functionalization. The distinct reactivity of the C-I and C-Br bonds allows for sequential palladium-catalyzed couplings (e.g., Suzuki at C5 followed by Buchwald-Hartwig at C4) without intermediate protecting group manipulations [1].
Serves as a critical precursor for 8-fluoro-quinazoline-2,4-diones, allowing manufacturers to bypass hazardous in-house fluorination and iodination steps while securing the stereoelectronic benefits of the fluorine atom for downstream API stability [2].